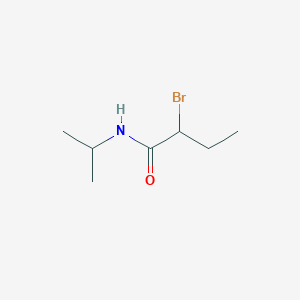

2-bromo-N-isopropylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-N-isopropylbutanamide is a compound that falls within the broader category of 2-bromoamides, which are known for their interesting and versatile properties as intermediates in organic synthesis. These compounds are particularly useful for the substitution of bromine with various nucleophiles and have been investigated for their potential applications in the synthesis of biologically relevant compounds .

Synthesis Analysis

The synthesis of 2-bromoamides, including compounds similar to 2-bromo-N-isopropylbutanamide, involves the substitution at the tertiary C-Br with different nucleophiles such as RCO2H, RR'NH, or saccharides. These reactions can be controlled to maintain chiral stability and stereochemical integrity. Additionally, the presence of bromine in these compounds allows for techniques such as cyclic voltammetry and electroreduction to be employed, further expanding the synthetic utility of these compounds .

Molecular Structure Analysis

While the specific molecular structure of 2-bromo-N-isopropylbutanamide is not detailed in the provided papers, related compounds such as 2-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide have been characterized using X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These analyses reveal that the crystal packing is stabilized by a combination of hydrogen bonds and π-interactions, which include C–H⋯π and lone pair⋯π contacts .

Chemical Reactions Analysis

2-Bromoamides are known for their reactivity, particularly in substitution reactions where bromine is replaced by various nucleophiles. This reactivity can be harnessed to synthesize a wide range of compounds, including aminoamides, alkoxyamides, depsipeptides, and pseudopeptides. The bromine atom in these compounds can also facilitate bromination reactions in other substrates, as demonstrated by a bromo-capped diruthenium(i,i) complex that generates bromine in situ for olefin aziridination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-N-isopropylbutanamide can be inferred from related 2-bromoamides. These compounds typically exhibit reactivity that allows for selective bromination and functionalization. The presence of bromine also imparts certain electrochemical properties, enabling controlled potential electroreduction and the formation of C-C bonds through enolate intermediates. The synthesis of related compounds, such as N-Benzyl-2-bromo-3-methoxypropionamide, involves careful analysis of by-products and impurities, which is crucial for understanding the physical and chemical behavior of these compounds .

Propriétés

IUPAC Name |

2-bromo-N-propan-2-ylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO/c1-4-6(8)7(10)9-5(2)3/h5-6H,4H2,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTJTUDIWUHGOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649289 |

Source

|

| Record name | 2-Bromo-N-(propan-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-isopropylbutanamide | |

CAS RN |

41643-82-7 |

Source

|

| Record name | 2-Bromo-N-(1-methylethyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41643-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(propan-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.